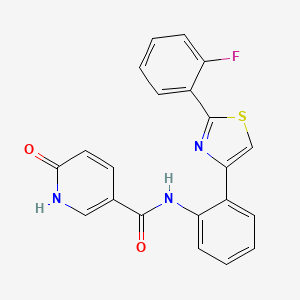

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide

Description

Properties

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14FN3O2S/c22-16-7-3-1-5-14(16)21-25-18(12-28-21)15-6-2-4-8-17(15)24-20(27)13-9-10-19(26)23-11-13/h1-12H,(H,23,26)(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYDVYSFZYBBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CNC(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to modify the thiazole ring or the fluorophenyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce different functional groups onto the thiazole ring or phenyl groups.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the coupling of 2-fluorophenyl and thiazole derivatives with nicotinamide. The synthesis typically employs standard organic reactions such as acylation and condensation reactions, which are well-documented in the literature. Detailed synthetic routes often include:

- Step 1 : Synthesis of thiazole derivatives using appropriate thioketones.

- Step 2 : Coupling of the thiazole with fluorinated phenyl groups.

- Step 3 : Final acylation with hydroxynicotinamide.

The structural characterization is usually confirmed by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, ensuring the purity and identity of the compound.

Antimicrobial Activity

Studies have shown that derivatives of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide exhibit significant antimicrobial properties. For instance, compounds with similar thiazole structures have been evaluated against various bacterial strains, demonstrating efficacy with minimum inhibitory concentration (MIC) values indicating their potential as antibacterial agents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that thiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have reported promising results against multiple cancer cell lines, with some compounds showing IC50 values in the low micromolar range .

Antitubercular Activity

Recent evaluations have highlighted the potential of certain derivatives in combating tuberculosis. Compounds structurally related to this compound have been shown to possess antitubercular activity against Mycobacterium tuberculosis, making them candidates for further development as affordable antitubercular agents .

Case Study: Antimicrobial Efficacy

In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with fluorinated phenyl groups exhibited enhanced activity compared to non-fluorinated counterparts, suggesting that fluorination may improve binding affinity to bacterial targets .

Case Study: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute evaluated a series of compounds related to this compound for their cytotoxic effects on cancer cell lines. The findings revealed that specific derivatives inhibited cell growth significantly, with some achieving over 70% inhibition at concentrations below 10 μM .

Mechanism of Action

The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide involves its interaction with specific molecular targets and pathways. The thiazole ring and the fluorophenyl group can interact with enzymes and receptors, modulating their activity. The hydroxynicotinamide moiety may also play a role in binding to specific proteins, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Core Heterocyclic Systems and Substitutents

Thiazole Derivatives with Fluorophenyl Groups :

describes compounds like N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide (12a) , which share the thiazole-fluorophenyl backbone but incorporate sulfonamide and pyrimidine groups instead of hydroxynicotinamide . The absence of a hydroxynicotinamide moiety in 12a likely reduces its polarity compared to the target compound.- Key Difference : The target compound’s hydroxynicotinamide group may improve aqueous solubility and enable distinct binding interactions (e.g., with kinases) versus sulfonamide-based analogs.

Triazole-Thiones () :

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] feature triazole cores with sulfonyl and fluorophenyl groups. Unlike the target compound, these lack thiazole rings and instead exhibit tautomerism between thione and thiol forms .

Functional Group Analysis

- Hydroxynicotinamide vs. Ureido/Piperazine Groups: highlights Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d), which contains a ureido-piperazine-thiazole system. Impact on Bioactivity: Ureido groups in analogs like 10d may favor interactions with hydrophobic enzyme pockets, whereas hydroxynicotinamide could target polar active sites (e.g., NAD+-binding domains).

Hydroxamic Acid Derivatives () :

Compounds such as 14a (6-hydroxynicotinamide analog with hydroxamic acid) are designed as HDAC inhibitors. The hydroxynicotinamide group in the target compound may serve a similar role but with altered chelation properties due to the nicotinamide scaffold .

Physicochemical and Spectroscopic Properties

Molecular Weight and Solubility

- Target Compound : Estimated molecular weight ~450–500 g/mol (based on analogs in ). The hydroxynicotinamide group likely increases polarity, improving aqueous solubility versus lipophilic esters (e.g., 10d–10f in , MW ~514–548 g/mol) .

- Fluorophenyl Contribution: Fluorine atoms enhance lipid solubility and metabolic stability compared to non-fluorinated analogs (e.g., 14c in ) .

Spectroscopic Signatures

- IR Spectroscopy : The target compound’s hydroxynicotinamide group would exhibit C=O stretching near 1660–1680 cm⁻¹ and O-H stretching ~3200–3400 cm⁻¹, contrasting with sulfonamide analogs (e.g., S=O stretches ~1240–1255 cm⁻¹ in ) .

- NMR : The fluorophenyl group would show characteristic ¹⁹F NMR shifts near -110 to -120 ppm, similar to compounds in and .

Biological Activity

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-6-hydroxynicotinamide is a complex organic compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Thiazole moiety : Known for its diverse biological activities, thiazoles are often involved in drug design.

- Phenyl groups : The presence of fluorinated phenyl groups can enhance biological activity through increased lipophilicity and binding affinity.

- Nicotinamide derivative : This component may contribute to various biological functions, including effects on metabolic pathways.

Molecular Formula

The molecular formula for this compound is .

| Property | Value |

|---|---|

| Molecular Weight | 328.35 g/mol |

| LogP (octanol-water partition) | 3.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

Anticancer Properties

Recent studies have indicated that compounds with thiazole and phenyl groups exhibit significant anticancer activity. For instance, analogs of thiazole have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Thiazole Derivatives in Cancer Research

A study published in Journal of Medicinal Chemistry focused on thiazole derivatives, revealing that certain modifications led to enhanced cytotoxicity against various cancer cell lines. The results suggested that the substitution patterns on the thiazole ring significantly influenced the compounds' effectiveness.

Antimicrobial Activity

Thiazole-containing compounds have also been explored for their antimicrobial properties. Research indicates that these compounds can exhibit activity against a range of bacteria and fungi.

Case Study: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of several thiazole derivatives, including those similar to this compound. Results demonstrated that these compounds could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.

Neuroprotective Effects

Some studies suggest that thiazole derivatives may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Study: Neuroprotective Activity

Research has shown that certain thiazole derivatives can protect neuronal cells from oxidative stress-induced damage. The mechanisms involve modulation of antioxidant pathways and inhibition of apoptotic signaling cascades.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : Interaction with various receptors could lead to altered signaling pathways.

- Oxidative Stress Reduction : By enhancing antioxidant defenses, these compounds may mitigate cellular damage.

Q & A

Q. How can researchers ensure reproducibility in synthetic and biological assays?

- Methodological Answer : Adopt standardized protocols (e.g., USP guidelines for dissolution testing). For synthesis, document batch-specific variables (e.g., solvent lot numbers). In assays, use internal reference standards (e.g., commercial kinase inhibitors) and inter-laboratory validation. Address biological variability by repeating experiments in ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.